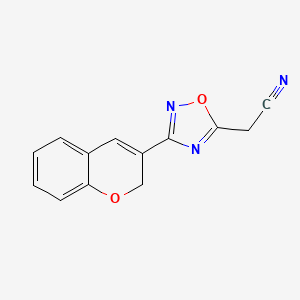
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one typically involves the condensation of 7-methylquinolin-2(1H)-one with tert-butyl isocyanide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
These systems offer advantages in terms of efficiency, scalability, and sustainability .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
7-Methylquinolin-2(1H)-one: A precursor in the synthesis of the target compound.
tert-Butyl Isocyanide: Used in the synthesis of various tert-butyl derivatives.
Uniqueness
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is unique due to the presence of both the tert-butyl group and the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
578752-46-2 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
3-(tert-butyliminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O/c1-10-5-6-11-8-12(9-16-15(2,3)4)14(18)17-13(11)7-10/h5-9H,1-4H3,(H,17,18) |
InChIキー |
KDRCQMWMQKXLRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


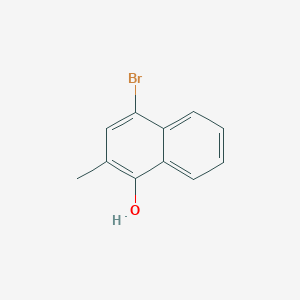
![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
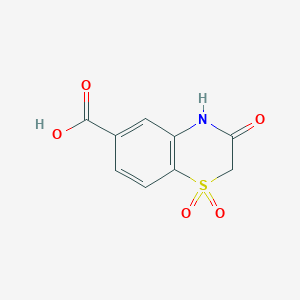
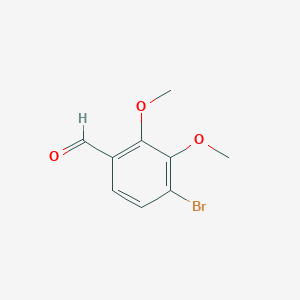
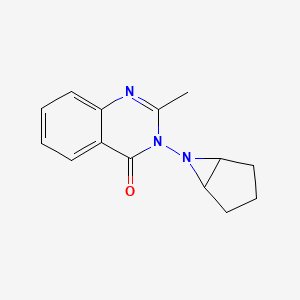

![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)

![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)


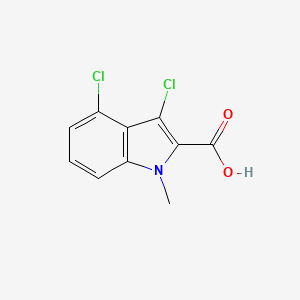
![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)
